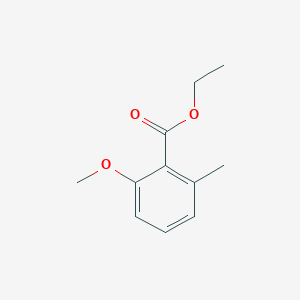

Ethyl 2-methoxy-6-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)10-8(2)6-5-7-9(10)13-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSLEBNODXANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343629 | |

| Record name | Ethyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6520-83-8 | |

| Record name | Benzoic acid, 2-methoxy-6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6520-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-methoxy-6-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 2 Methoxy 6 Methylbenzoate

Strategic Approaches to the Synthesis of the Benzoate (B1203000) Ester Core

The formation of the central benzoate ester can be achieved through two primary routes: the direct esterification of a pre-existing benzoic acid derivative or the construction of the substituted ring system using cycloaddition reactions.

Esterification Reactions of 2-methoxy-6-methylbenzoic Acid Precursors

A common and direct method for synthesizing ethyl 2-methoxy-6-methylbenzoate is through the esterification of 2-methoxy-6-methylbenzoic acid. This process involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst.

The Fischer-Speier esterification is a classic and widely used protocol for this transformation. masterorganicchemistry.com This method involves heating a mixture of the carboxylic acid and an excess of alcohol with a catalytic amount of a strong acid. masterorganicchemistry.comscribd.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commsu.edu The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. msu.edu Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The entire process is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.combyjus.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.com For instance, the synthesis of ethyl 2,6-dimethoxybenzoate has been successfully achieved by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.comresearchgate.net

A variety of catalysts have been explored for the esterification of benzoic acid derivatives, including solid acid catalysts like zirconium/titanium solid acids, which offer the advantage of being recoverable and reusable. mdpi.com Other options include ion-exchange resins and deep eutectic solvents. dergipark.org.trdergipark.org.tr

Several factors can be manipulated to optimize the yield and selectivity of the esterification reaction. The choice of catalyst is crucial. While strong mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. mdpi.com Solid acid catalysts, such as supported iron oxide nanoparticles or zirconium-based catalysts, have been shown to be efficient and recyclable, offering a greener alternative. mdpi.comnih.gov For example, FeNP@SBA-15 has been used for the esterification of benzoic acid with methanol (B129727), demonstrating high yields and reusability. nih.gov

Reaction temperature and time also play a significant role. Increasing the temperature generally increases the reaction rate, but excessive heat can lead to side reactions. numberanalytics.comresearchgate.net The optimal temperature is often the reflux temperature of the alcohol used. nih.gov The reaction is typically monitored until completion, which can range from a few hours to several hours. researchgate.netnih.gov The use of a Dean-Stark apparatus to remove water azeotropically is a common strategy to drive the equilibrium towards the formation of the ester and improve yields. masterorganicchemistry.com

The molar ratio of reactants is another key parameter. Using a large excess of the alcohol can significantly increase the yield of the ester. masterorganicchemistry.comscribd.com For instance, in the synthesis of methyl benzoate, a significant excess of methanol is often employed. youtube.com

Table 1: Optimization of Esterification of Benzoic Acid with Methanol nih.gov

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.1 | Room Temp | 24 | <5 |

| 2 | 0.3 | Room Temp | 24 | 10 |

| 3 | 0.1 | Reflux | 2 | 80 |

| 4 | 0.1 | Reflux | 6 | 99 |

| 5 | 0.05 | Reflux | 6 | 92 |

Reaction conditions: Benzoic acid (1 mmol), methanol (2 mmol). nih.gov

Cycloaddition-Based Routes to Substituted Benzoate Esters

An alternative approach to constructing the substituted benzoate ester core involves cycloaddition reactions, which build the aromatic ring system from acyclic precursors.

The hetero-Diels-Alder reaction is a powerful tool in organic synthesis for the formation of heterocyclic compounds. beilstein-journals.orgnih.gov It is a variation of the Diels-Alder reaction where one or more heteroatoms are present in the diene or dienophile. beilstein-journals.orgnih.gov This strategy can be employed to synthesize highly substituted 1,4-cyclohexadienes, which can then be aromatized to form the desired benzoate esters. nih.gov The reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile containing a heteroatom. beilstein-journals.orgnih.gov

For example, cobalt-catalyzed [4+2] cycloaddition reactions between 1,3-dienes and alkynes can produce functionalized 1,4-cyclohexadienes with high regio- and enantioselectivity. nih.gov Subsequent oxidation would lead to the aromatic benzoate system. Another approach involves the reaction of 2-pyrones, which can undergo nucleophilic opening to form 1,3-dien-5-ynes. nsf.gov These intermediates can then undergo a rhodium-mediated Hopf cyclization to furnish substituted benzoates. nsf.gov

Controlling the regioselectivity of cycloaddition reactions is critical for the synthesis of a specific isomer of a substituted benzoate. numberanalytics.com The regioselectivity, or the orientation of the diene and dienophile in the transition state, is influenced by steric and electronic factors. numberanalytics.commasterorganicchemistry.com In the context of the Diels-Alder reaction, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the regiochemical outcome. youtube.com

For unsymmetrical dienes and dienophiles, two regioisomeric products are possible. masterorganicchemistry.com The use of substituents with different electronic properties (electron-donating or electron-withdrawing) on the diene and dienophile can direct the cycloaddition to favor one regioisomer over the other. numberanalytics.comyoutube.com For instance, in the reaction of a 1-substituted diene with an electron-deficient dienophile, the "ortho" and "para" products are generally favored. masterorganicchemistry.com

Catalysts can also play a crucial role in controlling regioselectivity. numberanalytics.com Lewis acid catalysts can coordinate to the dienophile, altering its electronic properties and influencing the regiochemical outcome of the reaction. numberanalytics.com For example, copper(I) catalysts have been shown to markedly improve the regioselectivity in the hetero-Diels-Alder reaction of 2-nitrosopyridine (B1345732) with unsymmetrical dienes. nih.gov The choice of ligands on the metal catalyst can also be tuned to favor a specific regioisomer. nih.gov

Multi-Step Synthetic Sequences from Aromatic Precursors

The synthesis of this compound can be achieved through a multi-step process starting from substituted nitroaromatic compounds. A common pathway involves the reduction of a nitro group, transformation of the resulting amino group into a hydroxyl group, and subsequent methylation. While many syntheses yield the methyl ester, the corresponding ethyl ester can be produced by using ethylated starting materials or by a final transesterification step. ucla.edugoogle.com

Reduction-Hydrogenation Strategies for Amino-Benzoic Acid Intermediates

The initial step in a typical synthesis involves the reduction of a nitro group to an amine. google.com For instance, starting with 2-methyl-6-nitrobenzoic acid or its corresponding ester, a reduction-hydrogenation reaction is performed to yield 2-amino-6-methylbenzoic acid or its ester. google.com

This transformation is commonly carried out using hydrogen gas as the reducing agent in the presence of a metal catalyst. google.com Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective for this purpose. google.com The reaction is typically conducted in a solvent like methanol at temperatures ranging from 60-90 °C and under hydrogen pressures of 0.5-1.5 MPa. google.com The reaction proceeds until the starting nitro compound is consumed. google.com

Table 1: Synthetic Parameters for Reduction-Hydrogenation

| Parameter | Details | Source |

| Starting Material | 2-methyl-6-nitrobenzoic acid or its methyl/ethyl ester | google.com |

| Product | 2-amino-6-methylbenzoic acid or its methyl/ethyl ester | google.com |

| Reducing Agent | Hydrogen Gas (H₂) | google.com |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | google.com |

| Solvent | Methanol | google.com |

| Temperature | 60-90 °C | google.com |

| Pressure | 0.5-1.5 MPa | google.com |

Diazotization and Hydrolysis Procedures for Hydroxy-Benzoate Formation

Following the reduction, the amino group of the intermediate is converted to a hydroxyl group. This is accomplished through a diazotization reaction followed by hydrolysis. google.com The 2-amino-6-methylbenzoic acid derivative is treated with a diazotizing agent, such as a sulfuric acid solution of nitrosyl sulfuric acid or a nitrite (B80452) ester (e.g., ethyl nitrite), in a solvent like methanol. google.com

This process forms an unstable diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxy-benzoate. google.com This sequence can be performed as a one-pot reaction, where diazotization, hydrolysis, and even esterification can occur simultaneously, yielding a mixture that can include the desired 2-hydroxy-6-methyl benzoate. google.com The use of methanol as a solvent can also lead to the formation of some methoxy-benzoate as a byproduct through an alcoholysis reaction. google.com

Methylation of Hydroxyl-Substituted Benzoates

The final key step is the methylation of the hydroxyl group to form the methoxy (B1213986) group. The 2-hydroxy-6-methyl benzoate intermediate is treated with a methylating agent in the presence of a base. google.com A common and effective methylating agent for this purpose is dimethyl sulfate. google.comdiva-portal.org The reaction is typically carried out in the presence of an alkali, such as sodium hydroxide (B78521), at a controlled temperature, for instance, between 30-45 °C. google.com

Alternatively, other methylating agents like methyl iodide can be used with a weaker base such as potassium carbonate in a solvent like dimethylformamide (DMF). diva-portal.org After the methylation reaction, the resulting crude product, mthis compound, is isolated. google.com To obtain the final target compound, this compound, a transesterification reaction can be performed. This involves reacting the methyl ester with an excess of ethanol in the presence of an acid or base catalyst to exchange the methyl group for an ethyl group. ucla.edu

Functionalization and Derivatization Strategies of this compound

The structure of this compound allows for various chemical transformations, including reactions on the aromatic ring and the methyl substituent.

Halogenation Reactions: Bromination Protocols and Regioselectivity

Halogenation, particularly bromination, of the aromatic ring of this compound is a potential derivatization pathway. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents: the methoxy, methyl, and ethyl ester groups.

The methoxy group (-OCH₃) is a strongly activating, ortho-para director. The methyl group (-CH₃) is a weakly activating, ortho-para director. The ethyl ester group (-COOCH₂CH₃) is a deactivating, meta-director. Considering these effects in concert, the positions most susceptible to electrophilic attack are C3 and C5, which are ortho and para to the activating groups and meta to the deactivating group. Steric hindrance from the adjacent substituents at positions 2 and 6 would likely influence the final product distribution, potentially favoring substitution at the less hindered C5 position. The synthesis of related compounds like 2-bromo-3-methoxy-6-methylbenzoic acid involves the bromination of a 3-methoxy-6-methylbenzoic acid precursor, highlighting that bromination adjacent to a methoxy group is a viable strategy.

Oxidative Transformations in Related Benzoate Systems

The methyl group on the benzene (B151609) ring of this compound is susceptible to oxidation. This "benzylic" position is activated by the adjacent aromatic ring, making it a target for various oxidizing agents. libretexts.org

Vigorous oxidation, for example using hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the benzylic methyl group into a carboxylic acid. libretexts.orgmasterorganicchemistry.com This transformation would yield 2-ethoxycarbonyl-3-methoxybenzoic acid. The reaction proceeds because the benzylic C-H bonds are relatively weak and susceptible to radical attack, which is often the initial step in these oxidation mechanisms. libretexts.orgmasterorganicchemistry.com Milder oxidizing agents or different reaction conditions could potentially lead to the formation of the corresponding aldehyde or alcohol. For example, catalysts like CrO₃ with periodic acid have been used to oxidize substituted toluenes to benzoic acids. organic-chemistry.org The presence of other functional groups on the ring can influence the reaction's outcome and efficiency. libretexts.orgorganic-chemistry.org

Catalytic Approaches for Selective Modifications

The catalytic functionalization of the aromatic ring or the ester moiety of this compound can provide access to a diverse range of derivatives. While direct catalytic studies on this specific molecule are not extensively documented, established methods for other substituted benzoates offer significant insights into potential synthetic routes.

Hydrogenation of the Ester Group:

The selective hydrogenation of the ester to an aldehyde or an alcohol represents a valuable transformation. Research on the catalytic hydrogenation of methyl benzoate to benzaldehyde (B42025) suggests that similar approaches could be applied to this compound. For instance, manganese-based catalysts have shown promise in this area. An aluminum-modified KMn/SiO2 catalyst has been utilized for the selective hydrogenation of methyl benzoate, achieving a 24.7% conversion rate and a 53.9% selectivity for benzaldehyde. rsc.org The presence of oxygen vacancies on the catalyst surface is believed to be crucial for the reaction mechanism. mdpi.com Another study demonstrated the use of monoligated Mn PN complexes for the efficient hydrogenation of esters. researchgate.net These findings suggest that a similar manganese-catalyzed approach could potentially reduce the ester group of this compound to the corresponding aldehyde or alcohol, depending on the reaction conditions.

C-H Functionalization:

Direct functionalization of the C-H bonds on the aromatic ring offers an atom-economical approach to introduce new substituents. Ruthenium-catalyzed ortho-hydroxylation of substituted benzoates has been reported, utilizing an oxidant like PhI(CF3CO2)2. researchgate.net This methodology could potentially be adapted to introduce a hydroxyl group at one of the vacant ortho positions of this compound, leading to a phenol (B47542) derivative.

Furthermore, benzoates have been employed as photosensitizing catalysts for C(sp3)–H fluorination. nih.govuni-regensburg.de While this application focuses on the substrate being fluorinated rather than the benzoate itself, it highlights the potential of the benzoate moiety to participate in photoredox catalysis. It is conceivable that under specific conditions, the methyl group of this compound could undergo catalytic functionalization.

A dual photoredox/cobalt catalytic system has been developed for the 1,3-hydrohalogenation of allyl carboxylates, where various substituted benzoates were well-tolerated. acs.org This indicates the robustness of the benzoate core under these catalytic conditions and suggests that the ester group of this compound could potentially direct radical-mediated functionalizations of appended unsaturated systems.

Table 1: Potential Catalytic Modifications based on Analogous Systems

| Catalytic Transformation | Catalyst System (Analogous) | Potential Product from this compound | Ref. |

| Ester Hydrogenation | Al-modified KMn/SiO2 | 2-methoxy-6-methylbenzaldehyde | rsc.org |

| Ester Hydrogenation | Monoligated Mn PN complexes | 2-methoxy-6-methylbenzyl alcohol | researchgate.net |

| ortho-Hydroxylation | [RuCl2(p-cymene)]2 / PhI(CF3CO2)2 | Ethyl 3-hydroxy-2-methoxy-6-methylbenzoate | researchgate.net |

Transformations to Related Aromatic and Heterocyclic Systems

The structural framework of this compound can serve as a scaffold for the synthesis of more complex aromatic and heterocyclic systems. This often involves multi-step sequences where the ester and substituent groups are strategically manipulated.

Formation of Benzothiazoles:

A versatile method for the synthesis of 2-substituted benzothiazoles involves the nickel-catalyzed intramolecular oxidative C-H functionalization of arylthioureas. organic-chemistry.org To apply this to this compound, a synthetic sequence would first be required to convert the ester into an aniline (B41778) derivative, followed by formation of the corresponding thiourea. The subsequent nickel-catalyzed cyclization would then yield a substituted benzothiazole. This approach highlights how the initial benzoate can be a precursor to a nitrogen-containing heterocyclic system.

Access to Other Aromatic Systems:

The inherent substitution pattern of this compound can direct the synthesis of other functionalized aromatic compounds. For example, hydrolysis of the ester to the corresponding carboxylic acid, 2-methoxy-6-methylbenzoic acid, provides a key intermediate. This acid can then undergo further reactions. For instance, electrophilic aromatic substitution reactions would be directed by the existing substituents. The methoxy group is a strong activating group and is ortho, para-directing, while the methyl group is a weaker activating group and is also ortho, para-directing. The interplay of these directing effects, along with steric hindrance from the ortho-substituents, would influence the regioselectivity of further functionalization on the aromatic ring.

Table 2: Potential Multi-step Transformation to a Heterocyclic System

| Starting Material | Key Intermediate | Target Heterocycle | Potential Reagents for Transformation |

| This compound | 2-methoxy-6-methylaniline | Substituted Benzothiazole | 1. Hydrolysis (e.g., NaOH) 2. Curtius or Hofmann rearrangement 3. Thiourea formation (e.g., with an isothiocyanate) 4. NiBr2-catalyzed cyclization |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Methoxy 6 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic molecules by mapping the magnetic environments of atomic nuclei. For Ethyl 2-methoxy-6-methylbenzoate, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Correlations

The ¹H NMR spectrum of this compound provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. While experimentally obtained spectra for this specific compound are not widely published, a highly accurate prediction of the chemical shifts can be made by analyzing the spectra of structurally related compounds, such as ethyl 2-methylbenzoate (B1238997) and ethyl 2-methoxybenzoate (B1232891). rsc.orgchemicalbook.com

The aromatic region of the spectrum is of particular interest. The benzene (B151609) ring is substituted with a methyl group, a methoxy (B1213986) group, and an ethyl ester group. The protons on the aromatic ring will exhibit chemical shifts influenced by the electron-donating or withdrawing nature of these substituents. The methoxy group (-OCH₃) is a strong electron-donating group, which would typically shift the ortho and para protons upfield (to a lower ppm value). Conversely, the ethyl ester group (-COOCH₂CH₃) is an electron-withdrawing group, causing a downfield shift (to a higher ppm value) of the ortho and para protons. The methyl group (-CH₃) is a weak electron-donating group.

In this compound, the protons on the aromatic ring are expected to appear as a complex multiplet. The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methoxy group protons will appear as a distinct singlet, as will the protons of the methyl group attached to the aromatic ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (H-3, H-4, H-5) | 6.7 - 7.3 | Multiplet | 3H |

| Ethyl (-OCH₂CH₃) | ~4.3 | Quartet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Ring Methyl (-CH₃) | ~2.3 | Singlet | 3H |

| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H |

Note: These are predicted values based on the analysis of related compounds and established chemical shift principles. The exact values may vary in an experimental setting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in its structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.

The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts determined by the attached substituents. The carbons of the ethyl and methoxy groups will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic (C-1, C-2, C-6) | 135 - 158 |

| Aromatic (C-3, C-4, C-5) | 115 - 130 |

| Ethyl (-OCH₂) | ~61 |

| Methoxy (-OCH₃) | ~56 |

| Ring Methyl (-CH₃) | ~20 |

| Ethyl (-CH₃) | ~14 |

Note: These are predicted values and serve as a guide for spectral interpretation.

Advanced 2D NMR Techniques for Connectivity and Conformational Insights

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals which protons are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connectivity. It would also help to trace the coupling network among the aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between a proton and the carbon atom to which it is directly attached. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~3.8 ppm would show a cross-peak with the methoxy carbon signal at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, the protons of the ring methyl group would show a correlation to the C-6, C-1, and C-5 carbons, and the methylene protons of the ethyl group would show a correlation to the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound. The key vibrational frequencies are associated with the carbonyl group of the ester, the C-O bonds, the aromatic ring, and the C-H bonds of the alkyl and methoxy groups. scholarsresearchlibrary.com

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1725 - 1705 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (ester) | 1300 - 1000 | Strong |

| C-O stretch (ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |

The strong absorption band for the C=O stretch is one of the most prominent features in the IR spectrum of an ester. The presence of both ester and ether C-O stretching bands further confirms the molecular structure.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with a change in polarizability during vibration tend to give strong Raman signals, whereas polar bonds with a strong dipole moment change give strong IR signals.

For this compound, the C=O stretching vibration will also be visible in the Raman spectrum, though it is typically weaker than in the IR spectrum. The aromatic C=C stretching vibrations, however, often produce strong and sharp signals in the Raman spectrum, providing valuable information about the substitution pattern of the benzene ring. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (aromatic & aliphatic) | 3100 - 2850 | Strong |

| C=O stretch (ester) | 1725 - 1705 | Medium |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

| C-C stretch (aliphatic) | 1200 - 800 | Medium |

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of all its key functional groups and contributing to its definitive structural elucidation.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information about its molecular weight and structural characteristics through controlled fragmentation. The molecular formula of this compound is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . fishersci.ca Different ionization and analysis techniques offer complementary data for a thorough structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. This fragmentation provides a characteristic "fingerprint" of the molecule, aiding in its identification.

For aromatic compounds like this compound, fragmentation often involves cleavages at bonds adjacent to the aromatic ring and within the substituent groups. youtube.commiamioh.edu The resulting mass spectrum displays a pattern of fragment ions that can be interpreted to deduce the original structure. The interaction between adjacent ortho substituents can lead to specific fragmentation pathways known as "ortho-effects," which are diagnostically important for distinguishing between isomers. researchgate.netnist.govresearchgate.net

A related compound, ethyl 2-methylbenzoate, shows characteristic fragmentation that can provide insights into the behavior of the ethyl ester group. nist.govnist.gov Similarly, the fragmentation of ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) is well-documented and highlights the influence of an ortho-hydroxyl group. nist.gov In the case of this compound, the presence of both a methoxy and a methyl group ortho to the ethyl ester function would be expected to produce a complex and informative fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurately determining the molecular weight of the analyte. nih.govuni-goettingen.denih.gov ESI-MS is often coupled with liquid chromatography for the analysis of complex mixtures. tjpr.org

For this compound, ESI-MS would be expected to produce a strong signal corresponding to its protonated form [C₁₁H₁₄O₃+H]⁺ at an m/z (mass-to-charge ratio) of 195.23. The technique's gentle nature preserves the molecular integrity, which is crucial for subsequent fragmentation studies using tandem mass spectrometry (MS/MS). polyu.edu.hk This approach allows for controlled fragmentation of the selected parent ion, providing detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the analysis of volatile and semi-volatile compounds, making it suitable for this compound, which has a boiling point of 135°C. fishersci.ca

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. chromatographyonline.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (usually by electron ionization) and a mass spectrum is recorded. This allows for both the identification and quantification of the components in a mixture. hmdb.ca GC-MS is also an effective tool for assessing the purity of a sample of this compound, with a reported purity of greater than 95.0% (GC) in commercially available samples. tcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with high-resolution mass analyzers, offers exceptional sensitivity and selectivity for the analysis of complex samples. vu.edu.aufrontiersin.orgnih.gov This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. jmb.or.kr The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing detailed structural information and enhancing specificity. mdpi.com

For this compound, LC-MS/MS can be employed for its sensitive detection and quantification in various matrices. High-resolution mass spectrometry would enable the determination of its exact mass, confirming its elemental composition. The MS/MS fragmentation pattern of the protonated molecule [M+H]⁺ would provide valuable data for structural confirmation, complementing the information obtained from EI-MS.

The fragmentation of substituted benzoates under electron ionization is heavily influenced by the position of the substituents on the aromatic ring. The "ortho-effect" describes the specific fragmentation pathways that occur due to the interaction of adjacent functional groups, which are often absent in the meta and para isomers. nist.govresearchgate.net

In the case of this compound, the proximity of the methoxy and methyl groups to the ethyl ester functionality would be expected to induce characteristic fragmentation patterns. For instance, studies on related compounds like methyl 2-ethoxybenzoate have shown that the ortho-isomer yields unique cations due to the interaction of the ortho side chains. researchgate.net Similarly, methyl 2-methoxymethylbenzoate exhibits a prominent ortho-effect, leading to a distinct base peak in its mass spectrum. researchgate.netresearchgate.net

The fragmentation of this compound would likely involve the loss of the ethyl group (C₂H₅•), the ethoxy group (•OC₂H₅), and potentially molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) through rearrangements involving the ortho substituents. The analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z | Significance |

| EI-MS | Molecular Ion (M⁺˙) | 194 | Indicates the molecular weight of the compound. |

| [M-C₂H₅]⁺ | 165 | Loss of the ethyl radical from the ester. | |

| [M-OC₂H₅]⁺ | 149 | Loss of the ethoxy radical from the ester. | |

| [M-CH₃]⁺ | 179 | Loss of a methyl radical from the methoxy or methyl group. | |

| ESI-MS | Protonated Molecule [M+H]⁺ | 195 | Confirms the molecular weight in a soft ionization mode. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While mass spectrometry provides invaluable information about molecular connectivity and fragmentation, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Given the structural similarity, it is highly probable that this compound would exhibit a similar conformational behavior, with the ethyl ester group twisted out of the plane of the benzene ring due to the steric pressure from the ortho-methoxy and ortho-methyl groups. A definitive crystal structure of this compound would confirm this hypothesis and provide precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of its solid-state conformation.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule in the solid state. For ethyl 2,6-dimethoxybenzoate, SC-XRD analysis reveals that the compound crystallizes in the triclinic space group P-1. mdpi.comresearchgate.net The asymmetric unit contains two independent molecules which exhibit similar conformations. mdpi.comresearchgate.net

A key conformational feature highlighted by the X-ray diffraction study is the orientation of the ethyl ester group relative to the aromatic ring. The presence of two methoxy groups ortho to the ester functionality introduces significant steric hindrance, compelling the ethyl ester group to adopt a conformation that is nearly perpendicular to the plane of the benzene ring. researchgate.net This is quantified by the O(3')-C(9')-C(1')-C(6') torsion angle of 88.6(2)°. researchgate.net

The crystallographic data for ethyl 2,6-dimethoxybenzoate is summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄O₄ |

| Formula Weight | 210.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5518(3) |

| b (Å) | 10.8826(8) |

| c (Å) | 11.9939(6) |

| α (°) | 101.273(5) |

| β (°) | 98.287(3) |

| γ (°) | 94.092(4) |

| Volume (ų) | 1077.54(10) |

| Z | 4 |

| Temperature (K) | 130(2) |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.296 |

Table 1: Crystallographic Data for Ethyl 2,6-dimethoxybenzoate. Data sourced from mdpi.comresearchgate.net.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond defining the intramolecular geometry, SC-XRD also provides a detailed picture of how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, which can include classical hydrogen bonds, weaker C-H···O and C-H···π interactions, and van der Waals forces. In the case of ethyl 4-[(4-methylbenzyl)oxy]benzoate, a related compound, the crystal packing is characterized by a series of C-H···π ring interactions. nih.goviucr.org

A summary of the key intermolecular interactions observed in the crystal structure of a related benzoate (B1203000) is provided below.

| Interaction | Donor-H···Acceptor | Distance (Å) | **Angle (°) ** |

| C-H···π | C-H···Cg | 2.65 - 2.94 | Not specified |

Table 2: Analysis of C-H···π Interactions in a Related Benzoate Ester. Data sourced from nih.goviucr.org.

The study of these packing motifs is fundamental for understanding polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. The detailed knowledge of intermolecular interactions obtained from SC-XRD is therefore of paramount importance in materials science and pharmaceutical development.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Methoxy 6 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-methoxy-6-methylbenzoate, DFT calculations offer a detailed understanding of its geometry, orbital energies, and charge distribution.

Optimized Molecular Geometry and Conformational Landscape

DFT calculations, often employing basis sets such as B3LYP/6-311G(d), are utilized to determine the most stable three-dimensional arrangement of atoms in this compound. The optimization process minimizes the energy of the molecule to predict its ground-state geometry. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

For benzoate (B1203000) derivatives, the orientation of the ester group relative to the aromatic ring is a critical conformational feature. In sterically hindered benzoates, such as those with ortho substituents like the methoxy (B1213986) and methyl groups in this compound, the ester group may be forced out of the plane of the benzene (B151609) ring. This twisting, or dihedral angle, significantly influences the electronic properties by affecting the extent of π-conjugation between the carbonyl group and the aromatic system.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-O (ester) bond length | ~1.35 Å |

| C=O (carbonyl) bond length | ~1.21 Å |

| Dihedral Angle (O=C-O-C) | Variable, depending on conformation |

The conformational landscape can be explored by systematically rotating key single bonds and calculating the corresponding energy to identify low-energy conformers. This analysis is crucial for understanding which shapes the molecule is likely to adopt under different conditions.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

HOMO : The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy and ester groups.

LUMO : The LUMO represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the carbonyl group and the benzene ring, which can accept electron density.

The energies of these orbitals and their distribution provide insights into the molecule's electrophilic and nucleophilic sites.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Benzoate

| Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -6.5 eV | Electron Donating |

| LUMO | -1.2 eV | Electron Accepting |

| HOMO-LUMO Gap | 5.3 eV | Indicator of Stability |

Note: These are representative values for a similar molecule and would need to be calculated specifically for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). faccts.dewisc.eduq-chem.com NBO analysis examines charge transfer and delocalization effects, which are crucial for understanding molecular stability.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. mdpi.com Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). These parameters quantify the response of the molecule to an external electric field.

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger hyperpolarizability values. In this compound, the methoxy group acts as an electron donor and the ester group can act as an electron acceptor, though the steric hindrance may reduce the effective conjugation and thus the NLO response. The calculated values of α and β can be compared to those of known NLO materials to assess the potential of this compound for such applications. scirp.orgresearchgate.net

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational space of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

For this compound, MD simulations can reveal the flexibility of the ethyl ester chain and the rotational freedom around the single bonds. By simulating the molecule in different environments, such as in a vacuum or in a solvent, one can understand how intermolecular interactions influence its conformational preferences. This is particularly important for understanding how the molecule might behave in a biological system or in solution. The results of MD simulations can provide a more comprehensive picture of the conformational landscape than static DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. QSAR models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity.

For this compound, a QSAR study would begin with the calculation of a wide range of molecular descriptors. These can include:

Constitutional descriptors : Molecular weight, number of atoms, etc.

Topological descriptors : Indices that describe the connectivity of the molecule.

Geometrical descriptors : Molecular surface area, volume, etc.

Quantum-chemical descriptors : HOMO and LUMO energies, dipole moment, atomic charges, etc., often derived from DFT calculations.

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Methoxy 6 Methylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms in Various Environments

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. libretexts.org For ethyl 2-methoxy-6-methylbenzoate, the rate and mechanism of this cleavage are significantly influenced by the steric hindrance imposed by the ortho-substituents (methoxy and methyl groups).

Steric Effects: The presence of groups in the positions ortho to the ester functionality creates substantial steric hindrance. This bulkiness impedes the approach of a nucleophile (like a hydroxide (B78521) ion in basic hydrolysis or a water molecule in acidic hydrolysis) to the carbonyl carbon. nih.govacs.orgosti.gov This phenomenon is a well-documented characteristic of 2,6-disubstituted benzoic acid derivatives, which are known to be resistant to reactions involving nucleophilic attack at the carbonyl center, including esterification and hydrolysis. researchgate.net Theoretical calculations and experimental data on related systems have shown that steric hindrance around the carbonyl group is a primary factor governing the rate of hydrolysis. osti.govnih.gov

Electronic Effects: While steric hindrance is the dominant factor, the electronic effects of the methoxy (B1213986) and methyl groups also play a role. The methoxy group is electron-donating by resonance but electron-withdrawing by induction. The methyl group is weakly electron-donating. These electronic contributions can affect the electrophilicity of the carbonyl carbon, but their impact is generally overshadowed by the severe steric crowding.

Mechanism of Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. The departure of the ethoxide leaving group, followed by protonation, yields the carboxylate salt and ethanol (B145695). The rate-determining step is typically the initial nucleophilic attack, which is significantly slowed by the ortho substituents in this compound.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated. libretexts.org Even with the enhanced electrophilicity from protonation, the steric barrier to the approach of the water molecule remains a significant kinetic hurdle.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the directing effects of the substituents already present. vanderbilt.eduuomustansiriyah.edu.iq

In this compound, the aromatic ring is trisubstituted. The directing effects of the methoxy (-OCH₃), methyl (-CH₃), and ethyl carboxylate (-COOEt) groups must be considered collectively. openstax.orglibretexts.orglibretexts.org

-OCH₃ group: The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. vanderbilt.eduuomustansiriyah.edu.iq

-CH₃ group: The methyl group is a weakly activating group and also an ortho, para-director, primarily through inductive effects and hyperconjugation. openstax.org

-COOEt group: The ethyl carboxylate group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the position meta to it. vanderbilt.edulibretexts.org

Predicting the Site of Substitution: To predict the position of electrophilic attack, the following rules are generally applied:

If the directing effects of the groups reinforce each other, a single major product is expected. openstax.orglibretexts.org

If the directing effects oppose each other, the most powerful activating group usually controls the regioselectivity. openstax.orglibretexts.org

Steric hindrance can also play a crucial role, often preventing substitution at sterically crowded positions. openstax.orglibretexts.org

In the case of this compound, the substituents are located at positions 1, 2, and 6.

The powerful activating -OCH₃ group at C2 directs ortho (to C3) and para (to C5).

The weakly activating -CH₃ group at C6 directs ortho (to C5) and para (to C3).

The deactivating -COOEt group at C1 directs meta (to C3 and C5).

All three groups direct incoming electrophiles to positions C3 and C5. The directing effects are cooperative or reinforcing. libretexts.org The C4 position is sterically hindered by the adjacent methyl and methoxy groups, making substitution at this position less likely. Between C3 and C5, the C5 position might be slightly more favored due to less steric hindrance from the bulky ethyl carboxylate group compared to the C3 position. However, the powerful directing effect of the methoxy group to its ortho position (C3) is also a significant factor. Therefore, a mixture of 3- and 5-substituted products would be expected in reactions like nitration or halogenation, with the exact ratio depending on the specific electrophile and reaction conditions. youtube.commasterorganicchemistry.com

Nucleophilic Attack at the Carbonyl Center and Related Reactions

The carbonyl carbon of the ester group in this compound is an electrophilic center susceptible to attack by nucleophiles. However, as discussed in the context of hydrolysis, this reactivity is severely diminished by the steric hindrance from the two ortho substituents.

Reaction with Strong Nucleophiles: Strong, unhindered nucleophiles are generally required to overcome the steric barrier.

Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.orgorgoreview.com This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Elimination of ethoxide yields an aldehyde intermediate, which is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol, 2-(hydroxymethyl)-1-methoxy-3-methylbenzene. libretexts.orgorgoreview.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com Diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes, particularly at low temperatures, as it is a less powerful reducing agent than LiAlH₄. libretexts.orgncert.nic.in

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that can add to the carbonyl group of esters. organic-chemistry.orgmasterorganicchemistry.com The reaction typically involves the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. Due to the significant steric hindrance in this compound, these reactions would likely require forcing conditions and might proceed with low yields.

Aminolysis: The reaction of esters with ammonia (B1221849) or primary/secondary amines to form amides, known as aminolysis, is another example of nucleophilic acyl substitution. libretexts.org For this compound, this reaction would be exceptionally slow due to the steric shielding of the carbonyl group, making direct aminolysis an inefficient method for amide synthesis from this specific ester.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is acyl chlorides > acid anhydrides > esters > amides. The low reactivity of esters, compounded by the steric hindrance in this particular molecule, places it low on the reactivity scale for these types of transformations. libretexts.org

Regiospecificity and Stereoselectivity in Chemical Transformations

Regiospecificity in Directed ortho-Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. diva-portal.org In this reaction, a substituent with a heteroatom (a directed metalation group, DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. diva-portal.orguwindsor.ca

For this compound, both the methoxy group and the ester group could potentially act as DMGs. However, the methoxy group is a well-established and effective DMG. The ester group is generally a weaker DMG and can also be susceptible to nucleophilic attack by the organolithium reagent. The most acidic protons are typically those on the methyl group (benzylic position) and the aromatic protons.

ortho to the Methoxy Group: The methoxy group at C2 would direct lithiation to the C3 position.

ortho to the Ester Group: The ester group at C1 would direct lithiation to the C6-methyl group (benzylic lithiation) or the C2-methoxy group, but the latter is less likely.

Benzylic Lithiation: The methyl group at C6 is a benzylic position, and its protons are acidic. Lithiation at this position is a competing process known as lateral lithiation. wikipedia.org

The outcome often depends on the choice of the base and reaction conditions. uwindsor.cawikipedia.org Strong, bulky bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to favor deprotonation at the less sterically hindered site or to promote kinetic deprotonation. diva-portal.org Given the presence of the strongly directing methoxy group, metalation at the C3 position is a highly probable outcome, leading to a regioselective route for introducing electrophiles at this position. researchgate.net

Stereoselectivity: Discussions of stereoselectivity for this compound would be relevant in transformations that create a new chiral center. For example, if the ester were reduced to the corresponding aldehyde, subsequent nucleophilic addition to the aldehyde could generate a chiral secondary alcohol. If a chiral reducing agent or catalyst were used in such a reaction, stereoselectivity could be induced.

Another context for stereoselectivity would be in reactions involving the chiral center of a reactant that is being added to the molecule. For instance, if a chiral organometallic reagent were added to the carbonyl group, the resulting tertiary alcohol could be formed with some degree of diastereoselectivity. However, without specific examples of such reactions in the provided search results, a detailed discussion on the stereochemical outcomes remains speculative. The inherent steric environment around the reactive centers would undoubtedly play a significant role in influencing the facial selectivity of approaching reagents.

Exploration of Catalytic Transformation Pathways and Underlying Mechanisms

The catalytic transformation of this compound can be envisioned through several modern synthetic methodologies, particularly those involving transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: While traditionally applied to aryl halides and triflates, recent advancements have enabled the use of esters as coupling partners in certain palladium-catalyzed reactions. These reactions often involve the cleavage of the C-O bond of the ester. However, the application to sterically hindered benzoates like this compound is challenging. A more plausible pathway for cross-coupling would involve converting the ester into a more reactive species. For example, if the aromatic ring were brominated via electrophilic aromatic substitution, the resulting aryl bromide could readily participate in Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Palladium-catalyzed carbonylation is another important transformation, typically used to convert aryl halides into esters, amides, or carboxylic acids. nih.gov While not a direct transformation of the existing ester, if a halogen were introduced onto the ring, this methodology could be used to introduce a second ester or amide group. The mechanism of these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and nucleophilic attack by an alcohol or amine. acs.org

Decarboxylation: The removal of the carboxylate group, or decarboxylation, is another potential catalytic transformation. The decarboxylation of benzoic acids can be achieved under various conditions, sometimes requiring high temperatures or the presence of a catalyst. google.comlibretexts.org For instance, heating with soda lime is a classic method. libretexts.org More modern methods involve transition metal catalysts, which can facilitate the reaction under milder conditions. acs.org For this compound, hydrolysis to the corresponding carboxylic acid would be the first step, followed by decarboxylation. The presence of ortho substituents can influence the rate of decarboxylation.

Catalytic Hydrogenation/Dehydrogenation: The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation, typically using catalysts like rhodium or ruthenium under high pressure. Conversely, related cyclohexene (B86901) or cyclohexadiene precursors could be catalytically dehydrogenated to form the aromatic ring of this compound, a process for which noble metal catalysts are effective. google.com

The exploration of catalytic pathways for a specific molecule like this compound often involves drawing analogies from known reactivity patterns of similarly substituted compounds and applying modern catalytic systems. For example, palladium single-atom catalysts have been shown to be effective for the aerobic oxidation of benzyl (B1604629) alcohols to benzoic acids, suggesting that if the ester group were reduced to an alcohol, further catalytic oxidation could be possible. acs.org

Exploration of Bioactivity and Structure Activity Relationships for Ethyl 2 Methoxy 6 Methylbenzoate and Analogues

Medicinal Chemistry Perspectives and Drug Discovery Potential

The benzoate (B1203000) moiety is a versatile scaffold in medicinal chemistry, offering a platform for the development of new therapeutic agents. Its derivatives have been explored for a range of pharmacological activities, and its ester linkage is a key feature in prodrug design.

Identification of Potential Pharmacological Activities of Related Benzoate Esters

Benzoate esters have demonstrated a wide array of pharmacological activities. For instance, certain 2,3-dihydroxybenzoic acid esters have been shown to exhibit neuroprotective effects similar to nerve growth factor (NGF), suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's. google.com In vivo experiments have confirmed that 2,3-dihydroxybenzoic acid tetradecyl ester can enhance the memory of aged mice. google.com Furthermore, methyl vanillate (B8668496) (4-hydroxy-3-methoxybenzoic acid methyl ester) has been found to inhibit the proliferation of human and mouse prostate cancer cells, indicating potential chemo-preventative properties. researchgate.net The structural similarities of these compounds to known apoptotic agents in prostate cancer suggest that further investigation into benzoate esters could yield valuable information for optimizing this therapeutic effect. researchgate.net

A recent study on chromene-azo sulfonamide hybrids, which incorporate a chromene ester motif, has revealed promising anticancer potential. nih.gov These compounds exhibited significant cytotoxic activity against various human carcinoma cell lines, with halogenated aryl functional groups enhancing their potency. nih.gov

Principles of Prodrug Design Incorporating Benzoate Moiety

The ester functionality of benzoate derivatives is a cornerstone of prodrug design, a strategy used to overcome limitations of parent drugs, such as poor solubility, instability, or undesirable taste. orientjchem.orgacs.org By masking a functional group, often a carboxylic acid or a hydroxyl group, with a benzoate ester, the lipophilicity of a drug can be increased, which can enhance its absorption and bioavailability. orientjchem.orgnih.gov Once absorbed, these ester prodrugs are typically hydrolyzed by endogenous esterases to release the active parent drug. acs.orgnih.gov

A classic example is the use of benzoate esters to improve the oral delivery of drugs that would otherwise undergo extensive first-pass metabolism. google.com For instance, in the context of tuberculosis treatment, benzoic acid esters have shown greater activity than the free acid, presumably because the ester form facilitates entry into the Mycobacterium tuberculosis bacilli. nih.gov Once inside, mycobacterial esterases hydrolyze the ester, releasing the active benzoic acid. nih.gov This approach is particularly attractive for targeting M. tuberculosis due to its rich lipid metabolism and diverse array of esterase and lipase (B570770) enzymes. nih.gov

Similarly, a para-acetoxy-benzyl ester prodrug of a hydroxamate-based glutamate (B1630785) carboxypeptidase II inhibitor was developed to improve its poor oral pharmacokinetics for the treatment of neuropathic pain. nih.gov This prodrug demonstrated significantly higher plasma levels of the active inhibitor compared to the oral administration of the inhibitor itself. nih.gov

Antimicrobial Activities (Antifungal, Antibacterial) of Related Esters

Benzoic acid and its esters have a long history of use as antimicrobial agents in the food industry and are gaining renewed interest in pharmaceutical research due to the rise of antimicrobial resistance. researchgate.netcabidigitallibrary.org

Evaluation of Inhibitory Effects and Selectivity Profiles

The antimicrobial activity of benzoate derivatives is well-documented. Benzoic acid itself is a broad-spectrum antimicrobial agent effective against a range of pathogenic fungi and bacteria. researchgate.netcabidigitallibrary.org Its efficacy is generally higher at lower pH, as the undissociated form of the acid is considered the active antimicrobial agent. cabidigitallibrary.orgsofw.com

Studies on various phenolic acid alkyl esters have shown that their antimicrobial activity often increases with the length of the alkyl chain of the ester group. cabidigitallibrary.org However, this can be limited by a decrease in water solubility for esters with longer alkyl chains. cabidigitallibrary.org For example, ethyl 2,4-dihydroxybenzoate (B8728270) (ethyl β-resorcylate) has demonstrated antimicrobial activity against numerous species of fungi and bacteria. cabidigitallibrary.org

Recent research has focused on synthesizing novel ester derivatives to combat resistant microbial strains. For instance, salicylanilide (B1680751) esters of benzoic acid have shown in vitro antibacterial activity in the micromolar range against several bacterial species. researchgate.net Similarly, newly synthesized esterquats (quaternary ammonium (B1175870) compounds containing an ester linkage) have exhibited potent antimicrobial activity, particularly against Gram-positive bacteria, as well as promising antifungal activity against Candida species. nih.gov One particular esterquat also demonstrated excellent biofilm inhibitory activity against Staphylococcus aureus. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected benzoate derivatives against various microorganisms, illustrating their inhibitory effects.

| Compound/Preservative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Sodium Benzoate | Escherichia coli | 400 mg/mL | cabidigitallibrary.org |

| Sodium Benzoate | Staphylococcus aureus | 400 mg/mL | cabidigitallibrary.org |

| Sodium Benzoate | Bacillus subtilis | 400 mg/mL | cabidigitallibrary.org |

| Amine Ester 3a | Gram-positive bacteria | 3.9-15.6 µg/mL | nih.gov |

| Esterquat 5d | Gram-positive bacteria | 1.9-7.8 µg/mL | nih.gov |

| Esterquat 5d | Candida albicans | 7.8 µg/mL | nih.gov |

Insecticidal and Anti-Juvenile Hormone Activity Studies of Related Chromen-Based Esters

Chromene-based esters, which share a core structural motif with ethyl 2-methoxy-6-methylbenzoate, have been a focus of research for the development of novel insecticides. Their mechanism of action often involves the disruption of the insect endocrine system, particularly the juvenile hormone pathway.

Elucidation of Mechanisms of Action in Insect Physiology

Juvenile hormones (JHs) are crucial for regulating metamorphosis, reproduction, and other physiological processes in insects. scispace.commdpi.com Compounds that interfere with JH action, known as anti-juvenile hormone agents, can be effective insect growth regulators. scispace.comnih.gov

The discovery of precocenes, simple chromenes isolated from the plant Ageratum houstonianum, was a significant milestone. nih.gov These compounds induce precocious metamorphosis and sterilization in various insect species by inhibiting the production of JH. nih.gov Their mechanism is believed to involve the oxidation of the chromene double bond by enzymes in the corpora allata (the glands that produce JH), leading to a reactive epoxide that destroys the cells. scispace.com

Subsequent research has led to the synthesis of more potent and specific anti-JH agents based on the chromene scaffold. For example, ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate was identified as a structurally novel anti-JH agent that induces precocious metamorphosis in the silkworm, Bombyx mori, by specifically decreasing the JH I titer in the hemolymph. scispace.comresearchgate.net Interestingly, this compound also exhibited some JH-like activity, highlighting the complexity of structure-activity relationships in this class of compounds. scispace.comresearchgate.net

The table below presents data on the anti-juvenile hormone activity of selected chromene-based esters.

| Compound | Insect Species | Activity | Mechanism | Reference |

| Precocene I & II | Hemipteran species | Precocious metamorphosis, sterilization | Inhibition of JH production, destruction of corpora allata cells | scispace.comnih.gov |

| Ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate (3b) | Bombyx mori (silkworm) | Precocious metamorphosis | Decreases JH I titer in hemolymph | scispace.comresearchgate.net |

Structure-Activity Relationship (SAR) Derivations for Anti-JH Agents

The investigation into this compound and its analogues has shed light on the structural requirements for anti-juvenile hormone (anti-JH) activity. Studies on related compounds, such as ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, have demonstrated that specific structural features are crucial for inducing JH-deficiency symptoms like precocious metamorphosis in insects. nih.gov For these types of compounds, the 4-ethoxycarbonyl group on the benzene (B151609) ring has been identified as indispensable for their biological activity. nih.gov Furthermore, research on a series of ethyl 4-(2-aryloxyhexyloxy)benzoates has shown that these compounds can induce precocious metamorphosis in the silkworm. nih.gov The activity of these analogues can be counteracted by the application of methoprene, a JH agonist, confirming their anti-JH mechanism. nih.govnih.gov The ethoxycarbonyl group in these benzoate derivatives is essential for their activity. nih.gov

Enzyme Inhibition Studies and Neurodegenerative Disease Research

Recent studies have highlighted the potential of methoxy-substituted compounds in the context of neurodegenerative diseases by exploring their inhibitory effects on key enzymes.

Investigation of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition by Related Methoxy-Substituted Analogues

Methoxy-substituted chalcones have been identified as promising inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.govresearchgate.net Many of these chalcones exhibit competitive, selective, and reversible inhibition of hMAO-B. nih.govresearchgate.net The inhibitory activity of these compounds is attributed to their structural similarity to known MAO-B inhibitors. nih.govresearchgate.net For instance, a series of methoxylated chalcones with substitutions at the para position of one of the aromatic rings were synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.net With the exception of one nonselective inhibitor, the tested chalcones were found to be selective and reversible inhibitors of hMAO-B. nih.govresearchgate.net

In the realm of acetylcholinesterase (AChE) inhibition, which is a key therapeutic strategy for Alzheimer's disease, various heterocyclic systems are being explored. dergipark.org.tr While direct studies on this compound are limited, research on N-substituted-5-chloro-2(3H)-benzoxazolone derivatives indicates that the benzoxazolone scaffold can exhibit varying degrees of AChE inhibition depending on the structural modifications. dergipark.org.tr AChE inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its levels in the brain. nih.gov

Molecular Docking and Binding Affinity Analysis with Biological Targets

Molecular docking studies have been instrumental in understanding the interactions between methoxy-substituted inhibitors and their biological targets. For MAO-B inhibitors, docking simulations have helped to visualize the binding site interactions. nih.govresearchgate.net These studies have shown that the inhibitor molecule can be restricted to the substrate cavity of the enzyme and may not extend deep into the entrance cavity, which can influence the potency of inhibition. mdpi.com The binding affinity of inhibitors to MAO-B is a critical factor in their effectiveness. For example, docking simulations of 5-hydroxy-2-methyl-chroman-4-one (HMC) with MAO-B showed a higher binding affinity compared to MAO-A, which was consistent with its selective inhibition of MAO-B. nih.gov These simulations also revealed specific interactions, such as hydrogen bonding with key amino acid residues like Cys172 in MAO-B. nih.gov

Influence of Substituent Effects on Biological Activity

The biological activity of benzoate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

Role of Methoxy (B1213986) and Methyl Group Positions

The position of the methoxy group on a molecule can have a significant impact on its biological properties. nih.gov For example, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group affected the compound's uptake in the heart and its clearance from the liver. nih.gov The ortho-substituted compound displayed the most favorable biological properties for a potential myocardial perfusion imaging agent. nih.gov Similarly, the presence and position of methoxy and hydroxy groups on benzimidazole (B57391) carboxamides were found to influence their antiproliferative and antioxidant activities. nih.gov The number and location of these groups on the aromatic ring play a crucial role in enhancing their biological effects. nih.gov

The table below illustrates the effect of the methoxy group position on the biological properties of certain compounds.

| Compound Position | Biological Effect | Reference |

| ortho- | Fastest liver clearance and highest heart-to-background ratios. | nih.gov |

| meta- | Accelerated radioactivity clearance from the liver. | nih.gov |

| para- | Highest uptake in the heart and other non-targeting organs. | nih.gov |

Impact of Halogenation on Bioactivity